Cas no 57354-64-0 (Sodium;3-tert-butyl-4-hydroxybenzenesulfonate)

Sodium;3-tert-butyl-4-hydroxybenzenesulfonate 化学的及び物理的性質
名前と識別子
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- Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate
- 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium
- Sodium;3-tert-butyl-4-hydroxybenzenesulfonate
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- MDL: MFCD30471509
- インチ: 1S/C10H14O4S.Na/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11;/h4-6,11H,1-3H3,(H,12,13,14);/q;+1/p-1
- InChIKey: AXYFCCIYWGDCGI-UHFFFAOYSA-M
- SMILES: S(C1=CC=C(C(=C1)C(C)(C)C)O)(=O)(=O)[O-].[Na+]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 315
- トポロジー分子極性表面積: 85.8
Sodium;3-tert-butyl-4-hydroxybenzenesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB482102-250mg |
3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium; . |
57354-64-0 | 250mg |
€660.70 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738393-1g |
Sodium 3-(tert-Butyl)-4-hydroxybenzenesulfonate |
57354-64-0 | 98% | 1g |
¥7442.00 | 2024-05-08 | |
abcr | AB482102-250 mg |
3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium; . |
57354-64-0 | 250mg |
€660.70 | 2023-06-15 |
Sodium;3-tert-butyl-4-hydroxybenzenesulfonate 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Sodium;3-tert-butyl-4-hydroxybenzenesulfonateに関する追加情報
Sodium 3-tert-butyl-4-hydroxybenzenesulfonate (CAS No. 57354-64-0)
Sodium 3-tert-butyl-4-hydroxybenzenesulfonate, also known as Sodium 3-t-butyl-4-hydroxybenzenesulfonate, is a chemical compound with the CAS registry number 57354-64-0. This compound belongs to the class of sulfonates, which are widely used in various industries due to their unique chemical properties. The molecule consists of a benzenesulfonate group attached to a tert-butyl and a hydroxyl group at specific positions on the aromatic ring, making it a derivative of benzenesulfonic acid.
The benzenesulfonate group is a common functional group in organic chemistry, often used as a leaving group in substitution reactions or as a stabilizing group in various chemical compounds. In this case, the presence of the tert-butyl and hydroxyl groups introduces additional functionality to the molecule, enhancing its potential for use in different applications.
Recent studies have highlighted the importance of such compounds in the field of drug delivery systems and biomedical applications. The hydroxyl group on the aromatic ring can act as a hydrogen bond donor, which is crucial for interactions with biological molecules. Additionally, the tert-butyl group provides steric bulk, which can influence the compound's solubility and bioavailability.
One of the key areas of research involving Sodium 3-t-butyl-4-hydroxybenzenesulfonate is its role in pharmaceutical chemistry. The compound has been investigated for its potential as an intermediate in the synthesis of more complex molecules, such as anti-inflammatory agents and antioxidants. Its sulfonate group can serve as a reactive site for further functionalization, enabling the creation of derivatives with enhanced therapeutic properties.
In terms of synthesis, Sodium 3-t-butyl-4-hydroxybenzenesulfonate can be prepared through various methods, including sulfonation of substituted phenols or direct substitution reactions. Recent advancements in catalytic processes have made it possible to achieve higher yields and better purity levels, making this compound more accessible for industrial applications.
The compound's stability under different conditions is another area of interest. Studies have shown that Sodium 3-t-butyl-4-hydroxybenzenesulfonate exhibits good thermal stability and resistance to oxidation, which are desirable properties for compounds used in high-temperature industrial processes or long-term storage.
Moreover, the compound has been explored for its potential in agricultural chemistry, particularly as a component in pesticides or herbicides. Its ability to interact with biological systems through hydrogen bonding and steric effects makes it a promising candidate for developing safer and more effective agrochemicals.
Recent research has also focused on the environmental impact of Sodium 3-t-butyl-4-hydroxybenzenesulfonate. Studies indicate that the compound undergoes biodegradation under specific conditions, reducing its persistence in the environment. This information is crucial for assessing its safety profile and ensuring sustainable use in various applications.
In conclusion, Sodium 3-t-butyl-4-hydroxybenzenesulfonate (CAS No. 57354-64-0) is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in fields such as pharmaceuticals, agrochemicals, and materials science.
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